molecular formula C21H24N4O2S B2608285 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 422532-79-4

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Katalognummer: B2608285
CAS-Nummer: 422532-79-4
Molekulargewicht: 396.51
InChI-Schlüssel: ZIPVPTNCQQOMAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Research has identified novel quinazoline and acetamide derivatives with significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds, including variations of quinazoline derivatives, have shown promising results in curative activity against acetic acid-induced ulcer models. Notably, these derivatives demonstrated a higher efficacy than standard drugs used for the treatment of peptic ulcer and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).

Antitumor Activity

A synthetic method for the antitumor compound CP724,714, which is based on quinazoline derivatives, has been developed with high overall yields and purity. This method focuses on the Heck coupling reaction, indicating the potential of quinazoline derivatives in oncology, especially in treating tumors (Wei Bang-guo, 2008).

Analgesic and Anti-Inflammatory Activities

Quinazolin-4(3H)-ones derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these derivatives, some compounds emerged as highly active, demonstrating significant analgesic activity and potent anti-inflammatory activity compared to reference standards such as diclofenac sodium. These findings highlight the therapeutic potential of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2011).

Antimicrobial Activity

Quinazolin-4(3H)-one derivatives have also been explored for their antimicrobial properties, with some compounds showing remarkable antibacterial and antifungal activities. This indicates the broad-spectrum potential of these derivatives in combating microbial infections, positioning them as candidates for developing new antimicrobial agents (Patel et al., 2010).

H1-antihistaminic Agents

The development of novel triazoloquinazolin-5-ones as a new class of H1-antihistaminic agents has been reported. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as more potent than the reference standard chlorpheniramine maleate, and with negligible sedation. This suggests the potential use of quinazoline derivatives in developing safer H1-antihistaminic therapies (Alagarsamy et al., 2009).

Eigenschaften

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-4-12-22-20-17-10-5-6-11-18(17)24-21(25-20)28-14-19(26)23-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPVPTNCQQOMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.